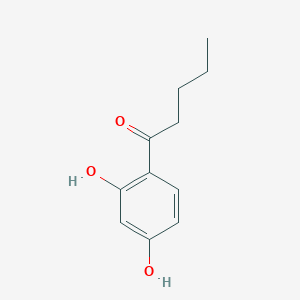

1-(2,4-Dihydroxyphenyl)-1-pentanone

Vue d'ensemble

Description

1-(2,4-Dihydroxyphenyl)-1-pentanone, also known as Ethanone, is a chemical compound with the formula C8H8O3 and a molecular weight of 152.1473 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields .Molecular Structure Analysis

The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family.Chemical Reactions Analysis

The reactivity towards ligand bonding and complex formation with metals, as seen in oxo and phenylimido rhenium (V) complexes studies, showcases the chemical versatility and potential for creating novel coordination compounds with unique properties .Physical And Chemical Properties Analysis

The synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole are fluorescent and the emission characteristic are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Applications De Recherche Scientifique

Atmospheric Chemistry Studies

1-(2,4-Dihydroxyphenyl)-1-pentanone is relevant in atmospheric chemistry, particularly in studies of gas-phase reactions. For instance, its derivative, 5-hydroxy-2-pentanone, is a significant product in the gas-phase reaction of OH radicals with n-pentane in the presence of NO, as explored by Aschmann, Arey, and Atkinson (2003) (Aschmann, Arey, & Atkinson, 2003).

Polymorphism and Thermoanalytical Studies

In the field of crystallography and materials science, polymorphism studies of related compounds like 4′-hydroxyvalerophenone provide valuable insights. Lopes et al. (2017) identified a new polymorph of this compound, contributing to the understanding of its structural and thermal properties (Lopes et al., 2017).

Medical Research

Although not directly related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, its analogs have been studied in medical research. Kubohara (1999) researched the effects of differentiation-inducing factors on leukemia cells, using analogs of this compound (Kubohara, 1999).

Food Chemistry

In food chemistry, the Maillard reaction involving thiamine, cysteine, and xylose produces 5-hydroxy-3-mercapto-2-pentanone. Cerny and Guntz-Dubini (2008) identified and characterized this compound, highlighting its role in flavor chemistry (Cerny & Guntz-Dubini, 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of 1-(2,4-Dihydroxyphenyl)-1-pentanone related compounds have been explored in various studies. Guo Juan (2007) synthesized 2-methyl-2-hydroxy-1-phenyl-1-pentanone, contributing to the knowledge of synthetic procedures and compound properties (Guo Juan, 2007).

Bioinorganic Chemistry

Metal complexes involving derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone are studied for their antibacterial and antioxidant properties. Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes, assessing their potential as antibacterial agents and radical scavengers (Ejidike & Ajibade, 2015).

Atmospheric Reaction Mechanisms

The study of atmospheric reaction mechanisms of compounds like 2-pentanone and 2-heptanone, closely related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, provides insights into their environmental impact. Atkinson, Tuazon, and Aschmann (2000) explored the kinetics and products of gas-phase reactions of these compounds with OH radicals (Atkinson, Tuazon, & Aschmann, 2000).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCHGYLCJUPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365329 | |

| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxyphenyl)-1-pentanone | |

CAS RN |

15116-13-9 | |

| Record name | 1-(2,4-dihydroxyphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)